Molecular weight and formula of 5-Bromo-7-fluoro-1-tosylindole
Molecular weight and formula of 5-Bromo-7-fluoro-1-tosylindole
Executive Summary
5-Bromo-7-fluoro-1-tosylindole is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. It serves as a "privileged scaffold" modification, combining the electronic modulation of fluorine at the C7 position with a reactive bromine handle at C5. The
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles required to utilize this compound effectively in high-throughput optimization and lead generation.
Physicochemical Specifications
The following data is derived from stoichiometric calculation and structural analysis of the tosylated derivative of 5-bromo-7-fluoroindole (CAS 883500-73-0).
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-7-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole | |
| Molecular Formula | C₁₅H₁₁BrFNO₂S | |
| Molecular Weight | 368.22 g/mol | Calculated based on standard atomic weights. |
| Monoisotopic Mass | 366.9678 Da | Useful for HRMS identification. |
| Appearance | Off-white to tan solid | Typical for halogenated |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |
| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic due to Ts and Br groups. |
Synthetic Methodology
Reaction Logic & Causality
The synthesis of 5-Bromo-7-fluoro-1-tosylindole is a nucleophilic substitution at the indole nitrogen.
-
Substrate: 5-Bromo-7-fluoroindole is chosen because the C5-Br and C7-F substituents are stable under standard sulfonylation conditions.
-
Base Selection (NaH): Sodium hydride is the preferred base. The pKa of the indole N-H is ~16. NaH (pKa of H₂ ~35) ensures irreversible and quantitative deprotonation, preventing equilibrium issues common with weaker bases like carbonates.
-
Solvent (DMF): Dimethylformamide is essential to solvate the polar intermediate (sodium indolide) and facilitate the attack on the sulfonyl chloride.
Experimental Protocol
Note: This protocol is designed for a 1-gram scale and is scalable.
Reagents:
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
- -Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
DMF (Anhydrous) (10 mL/g of substrate)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 5-Bromo-7-fluoroindole and dissolve in anhydrous DMF. Cool the solution to 0°C using an ice bath. -
Deprotonation: Add NaH portion-wise over 5 minutes.
-
Observation: Vigorous bubbling (
gas evolution) will occur. The solution typically turns yellow/orange, indicating the formation of the indolyl anion. -
Critical Check: Stir at 0°C for 30 minutes. Ensure bubbling has ceased before proceeding.
-
-
Tosylation: Add TsCl (solid or solution in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (TLC): Monitor using 20% EtOAc/Hexanes. The starting material (more polar, lower
) should disappear, replaced by a distinct, less polar spot (Product).
-
-
Quench & Workup: Carefully pour the reaction mixture into ice-cold water (10x volume).
-
Result: The product usually precipitates as a solid.
-
-
Purification: Filter the solid and wash with water and hexanes. If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over
, and concentrate. Recrystallize from EtOH or purify via silica gel chromatography (0-10% EtOAc/Hexanes).
Figure 1: Step-wise synthesis workflow for the N-tosylation of 5-bromo-7-fluoroindole.
Reactivity Profile & Applications
The 5-Bromo-7-fluoro-1-tosylindole scaffold is a versatile intermediate. The presence of three distinct functional handles allows for orthogonal chemical modifications.
Structural Logic[3][4]
-
C5-Bromine: A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the
-tosyl group actually facilitates oxidative addition at this position compared to electron-rich indoles. -
N-Tosyl Group:
-
Protection: Prevents
-arylation during metal-catalyzed reactions. -
Activation: The strong electron-withdrawing effect acidifies the C2-proton. This allows for C2-lithiation using LDA or
-BuLi, enabling the introduction of electrophiles (formyl, alkyl, etc.) at the 2-position—a transformation difficult to achieve on unprotected indoles.
-
-
C7-Fluorine: Provides metabolic stability by blocking the C7 position from oxidative metabolism (e.g., by cytochrome P450s). It also modulates the pKa of the indole ring system.
Validated Transformations
-
Suzuki Coupling: Reacts with aryl boronic acids to generate 5-aryl-7-fluoroindoles.
-
Heck Reaction: Coupling with acrylates at C5.
-
Detosylation: The Ts group can be removed using standard conditions (
reflux or ) to recover the free indole NH after core modifications are complete.
Figure 2: Orthogonal reactivity map demonstrating the three primary modification pathways.
Safety & Handling (E-E-A-T)
-
Hazards: As a halogenated indole derivative, treat as a potential irritant (Skin/Eye/Respiratory).[3] The precursor, Tosyl Chloride, is corrosive and moisture-sensitive.
-
Storage: Store at 2–8°C under an inert atmosphere (
or Argon). The sulfonyl bond is generally stable, but moisture can lead to slow hydrolysis over extended periods. -
Disposal: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. 5-Bromo-7-fluoro-1H-indole Product Page. (Precursor data). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59473805 (Related Analog). Link[4]
-
Farmer, L. J., et al. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (Describes tosylation protocol for 5-chloro-7-fluoroindole). J. Med. Chem., 2019. Link
- Sundberg, R. J.Indoles: Best Synthetic Methods. Academic Press.
